molecular formula C8H10ClN3 B1428838 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 1342382-46-0

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No.: B1428838
CAS No.: 1342382-46-0
M. Wt: 183.64 g/mol
InChI Key: VQHJNKZJJQLGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 3rd position and a methyl group at the 6th position. It is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: Formation of 3-amino-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine or 3-alkoxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.

    Oxidation Reactions: Formation of 6-formyl-3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine or 6-carboxy-3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.

    Reduction Reactions: Formation of 3-chloro-6-methyl-5,6-dihydro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.

Scientific Research Applications

PDE1 Inhibition

One of the primary applications of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is in the development of phosphodiesterase type 1 (PDE1) inhibitors. These inhibitors are crucial in treating various cardiovascular diseases by enhancing vasodilation and improving blood flow. The compound is utilized in synthesizing furanopyrimidine derivatives that exhibit PDE1 inhibitory activity .

Analgesic and Anti-inflammatory Activities

Research indicates that derivatives of pyridazines, including this compound, demonstrate significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain pyridazinone derivatives can provide analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) without the common side effects .

Anticancer Potential

Pyridazinone derivatives have been explored for their anticancer activities. The structure of this compound allows for modifications that enhance its efficacy against various cancer cell lines. Reports suggest that certain synthesized derivatives exhibit potent cytotoxicity against cancer cells .

Antimicrobial Activity

This compound and its derivatives have shown promising results against a range of microbial pathogens. Studies indicate that certain pyridazinone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
PDE1 InhibitionEnhances vasodilation; used in cardiovascular treatments
AnalgesicComparable to NSAIDs; low ulcerogenic effects
AnticancerCytotoxic effects on various cancer cell lines
AntimicrobialEffective against bacteria and fungi

Case Study 1: PDE1 Inhibitors

A study published in the South Asian Research Journal highlighted the synthesis of furanopyrimidine compounds derived from this compound. These compounds were evaluated for their PDE1 inhibitory activity and demonstrated significant efficacy in improving cardiac function in animal models.

Case Study 2: Analgesic Activity

Research conducted on a series of pyridazinone derivatives revealed that modifications at specific positions on the pyridazine ring enhanced their analgesic properties while minimizing gastrointestinal side effects commonly associated with traditional pain relievers .

Case Study 3: Antimicrobial Efficacy

A recent investigation into novel 2-substituted pyridazinones showed promising antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The synthesized compounds exhibited effectiveness comparable to standard antibiotics like ampicillin .

Comparison with Similar Compounds

3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can be compared with other similar compounds such as:

    3-chloro-6-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazine: Differing in the position of the nitrogen atoms in the pyridazine ring.

    3-chloro-6-methyl-5H,6H,7H,8H-pyrido[3,4-c]pyridazine: Differing in the fusion pattern of the pyridine and pyridazine rings.

    3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Differing in the presence of an additional nitrogen atom in the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C8_8H10_{10}ClN3_3
Molecular Weight : 183.64 g/mol
CAS Number : 1342382-46-0
The compound features a pyridazine ring fused with a pyridine ring, with a chlorine atom at the 3rd position and a methyl group at the 6th position. This structural configuration influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions under controlled conditions. One common method includes reacting 3-chloropyridazine with 2-methylpyridine in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Nicotinic Acetylcholine Receptor Modulation :
    • Compounds in this structural class have been shown to act as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). For example, studies reported that modifications to the aryl group significantly affected the potency and efficacy of these compounds in modulating nAChR activity .
  • Anticancer Activity :
    • Similar heterocyclic compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives were found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
  • Neuroprotective Effects :
    • Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on α7 nAChR Modulators : A series of arylpyridines were tested for their effects on α7 nAChRs using Xenopus oocytes. The results indicated that specific modifications led to enhanced receptor modulation, with EC50_{50} values ranging from 0.14 µM to 2.5 µM depending on the substituents used .
  • Inhibition of CDKs : Research involving pyrazolo[3,4-b]pyridines revealed potent inhibition of CDK2 and CDK9 with IC50_{50} values as low as 0.36 µM. This suggests that structural analogs could be developed for targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeNotable ActivityEC50_{50} / IC50_{50}
3-Chloro-6-methyl-pyrido[4,3-c]pyridazineHeterocyclicnAChR Modulation~0.14 µM
Pyrazolo[3,4-b]pyridineHeterocyclicCDK Inhibition0.36 µM
Arylpyridin-3-ylmethanonesHeterocyclicnAChR Modulation~1.9 µM

Properties

IUPAC Name

3-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-12-3-2-7-6(5-12)4-8(9)11-10-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJNKZJJQLGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342382-46-0
Record name 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 2
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 3
Reactant of Route 3
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 4
Reactant of Route 4
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 5
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Reactant of Route 6
3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.